5-Cyclohexyl-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Cyclohexyl-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by a cyclohexyl group, a 4-methylbenzylidene group, and a thiol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexyl halides.
Formation of the Benzylidene Group: The benzylidene group is formed through a condensation reaction between an aldehyde (4-methylbenzaldehyde) and an amine group on the triazole ring.
Introduction of the Thiol Group: The thiol group can be introduced through a thiolation reaction using thiolating agents such as thiourea.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl group.
Substitution: The cyclohexyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halides or other nucleophiles.
Major Products
Oxidation: Disulfides.
Reduction: Benzyl derivatives.
Substitution: Substituted cyclohexyl derivatives.
Scientific Research Applications
5-Cyclohexyl-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes involving triazole derivatives.
Industrial Applications: It can be used in the development of new catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, while the cyclohexyl and benzylidene groups can enhance binding affinity and specificity. The thiol group can participate in redox reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-((4-Methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the cyclohexyl group.
5-Cyclohexyl-4-amino-4H-1,2,4-triazole-3-thiol: Lacks the benzylidene group.
5-Cyclohexyl-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole: Lacks the thiol group.
Uniqueness
5-Cyclohexyl-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the combination of the cyclohexyl, benzylidene, and thiol groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H20N4S |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H20N4S/c1-12-7-9-13(10-8-12)11-17-20-15(18-19-16(20)21)14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,19,21)/b17-11+ |
InChI Key |
IRDCPVRMRJMJII-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3 |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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